molecular formula C10H12O B1616451 2-(2-Methylallyl)phenol CAS No. 20944-88-1

2-(2-Methylallyl)phenol

Cat. No.: B1616451
CAS No.: 20944-88-1
M. Wt: 148.2 g/mol
InChI Key: GZPLHVIVEJVVTD-UHFFFAOYSA-N
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Description

2-(2-Methylallyl)phenol, also known as 2-(2-Methyl-2-propen-1-yl)phenol, is an organic compound with the molecular formula C10H12O. It is a derivative of phenol, where the hydrogen atom at the ortho position is substituted with a 2-methylallyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Claisen Rearrangement: : One of the common methods to synthesize 2-(2-Methylallyl)phenol involves the Claisen rearrangement of allyl phenyl ether. The reaction is typically carried out by heating the allyl phenyl ether in the presence of a base, such as sodium hydroxide, at elevated temperatures (around 200°C). This rearrangement leads to the formation of this compound.

  • Cross-Coupling Reactions: : Another method involves the cross-coupling reaction between 2-methyl-2-propen-1-ol and various boronic acids. This reaction is catalyzed by palladium and requires a ligand such as Xantphos. The reaction is carried out under microwave heating, which enhances the yield and efficiency of the process .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous processes involving the use of catalysts such as gamma-alumina. The process involves the Claisen rearrangement and Cope rearrangement reactions, which are carried out in an organic solvent. This method offers high yield, high purity, and the advantage of catalyst recovery and reuse .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(2-Methylallyl)phenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced to form the corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : Electrophilic aromatic substitution reactions are common for this compound. Halogenation, nitration, and sulfonation can be carried out using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated, nitrated, and sulfonated phenolic derivatives.

Scientific Research Applications

2-(2-Methylallyl)phenol has a wide range of applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new bioactive molecules.

  • Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.

  • Industry: : this compound is used in the production of polymers, resins, and other industrial chemicals. Its stability and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of 2-(2-Methylallyl)phenol involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain bacterial enzymes, leading to antimicrobial effects.

  • Pathways Involved: : The compound can influence oxidative stress pathways by scavenging free radicals and reducing oxidative damage. This contributes to its antioxidant properties.

Comparison with Similar Compounds

2-(2-Methylallyl)phenol can be compared with other similar compounds, such as:

  • Phenol: : The parent compound, phenol, lacks the 2-methylallyl group

  • 2-Allylphenol: : Similar to this compound but with an allyl group instead of a 2-methylallyl group. The additional methyl group in this compound provides steric hindrance and influences its chemical behavior.

  • 4-(2-Methylallyl)phenol: : A positional isomer where the 2-methylallyl group is attached to the para position. This difference in substitution pattern can lead to variations in reactivity and applications .

Properties

IUPAC Name

2-(2-methylprop-2-enyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,11H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPLHVIVEJVVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175121
Record name 2-(2-Methylallyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20944-88-1
Record name 2-(2-Methylallyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020944881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methylallyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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